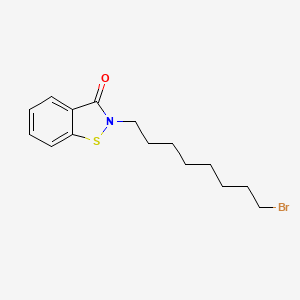
2-(8-Bromooctyl)-1,2-benzothiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-Bromooctyl)-1,2-benzothiazol-3(2H)-one is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an 8-bromooctyl side chain attached to the benzothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromooctyl)-1,2-benzothiazol-3(2H)-one typically involves the reaction of 1,2-benzothiazol-3(2H)-one with 8-bromooctyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(8-Bromooctyl)-1,2-benzothiazol-3(2H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 8-bromooctyl side chain can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: New derivatives with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-(8-Bromooctyl)-1,2-benzothiazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives may interact with biological targets, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications. Derivatives of benzothiazoles have been studied for their ability to inhibit enzymes or interact with receptors, which could lead to the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial applications, such as in the production of polymers or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(8-Bromooctyl)-1,2-benzothiazol-3(2H)-one depends on its specific application and the biological target it interacts with
Binding to Enzymes: Inhibiting the activity of specific enzymes by binding to their active sites, thereby blocking substrate access.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Disrupting Cellular Processes: Interfering with essential cellular processes, such as DNA replication or protein synthesis, which can lead to cell death or inhibition of cell growth.
Comparación Con Compuestos Similares
2-(8-Bromooctyl)-1,2-benzothiazol-3(2H)-one can be compared with other similar compounds, such as:
2-(8-Bromooctyl)-1,3-benzothiazole: Similar structure but with a different position of the bromooctyl side chain.
2-(8-Bromooctyl)-1,2-benzisothiazol-3(2H)-one: Contains an isothiazole ring instead of a benzothiazole ring.
2-(8-Bromooctyl)-1,2-benzothiazol-3(2H)-thione: Contains a thione group instead of a ketone group.
These compounds share structural similarities but may exhibit different chemical properties and biological activities due to variations in their functional groups and ring structures.
Propiedades
Número CAS |
191662-31-4 |
|---|---|
Fórmula molecular |
C15H20BrNOS |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
2-(8-bromooctyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C15H20BrNOS/c16-11-7-3-1-2-4-8-12-17-15(18)13-9-5-6-10-14(13)19-17/h5-6,9-10H,1-4,7-8,11-12H2 |
Clave InChI |
OQBLTNJPLZNKSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(S2)CCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


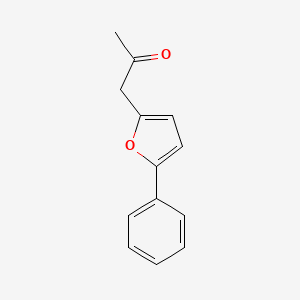
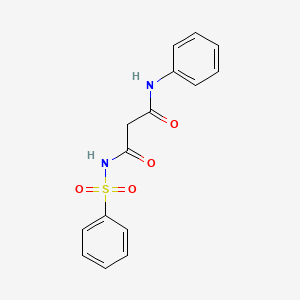
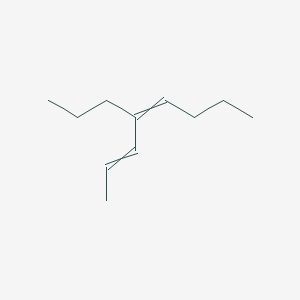
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
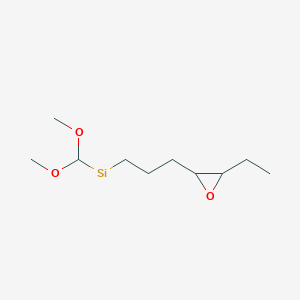
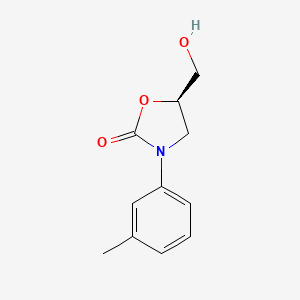
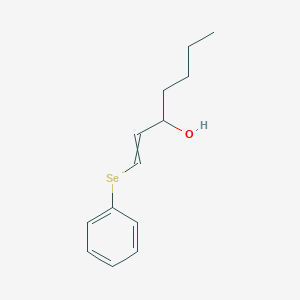
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)

![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)
![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)
